1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Overview
Description
1-(4'-Fluoro-biphenyl-4-yl)-ethanone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysics and Fluorescence
- Fluorescence Properties: 1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a related compound, shows significant edge-excitation red-shift in fluorescence when in a rigid ethanol medium. This is interpreted as an effect of microscopic solvent heterogeneity (Ghoneim, 2001).
Molecular Structure and Analysis
- Structural Characterization: A study on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which shares a similar structure, focused on its molecular structure, vibrational frequencies, and charge transfer within the molecule. This information is crucial for understanding molecular interactions and potential applications in materials science (Mary et al., 2015).
Synthesis and Chemistry
- Synthetic Methods: The synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor (relevant in HIV protection), involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This illustrates a crucial step in producing medically significant compounds (ChemChemTech, 2022).
- Microwave-Assisted Synthesis: The use of microwave-assisted synthesis for creating derivatives of 5-Phenyl-2-hydroxyacetophenone, which includes compounds like 1-(4'-Fluoro-biphenyl-4-yl)-ethanone, is a modern approach in organic chemistry, promoting environmentally friendly procedures (Soares et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activity: The antimicrobial properties of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, synthesized from a similar structure, demonstrate potential applications in developing new antimicrobial agents (Nagamani et al., 2018).
- Cytotoxicity Studies: The synthesis and characterization of derivatives of 1, 3, 4-oxadiazole compounds, including this compound derivatives, and their cytotoxic evaluation on human carcinoma cell lines suggest potential applications in cancer research and therapy (Adimule et al., 2014).
Mechanism of Action
Target of Action
The primary targets of “1-(4’-Fluoro-biphenyl-4-yl)-ethanone” are currently unknown. This compound is structurally similar to other biphenyl compounds, which have been found to interact with various enzymes and receptors in the body . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, biphenyl compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic effects . The presence of the fluorine atom might influence the compound’s electronic properties, potentially affecting its binding affinity and selectivity .
Pharmacokinetics
The compound’s lipophilicity, indicated by a log po/w value of 317 , suggests that it may be well-absorbed and could potentially cross biological membranes .
Future Directions
Future research on “1-(4’-Fluoro-biphenyl-4-yl)-ethanone” could focus on its potential applications in organic synthesis and the development of new materials. For instance, it has been used in the preparation of 5,5’-bis (4’-fluoro-biphenyl-4-yl)-2,2’:5’,2"-terthiophene, a fluorinated inducing layer for weak epitaxy growth .
Biochemical Analysis
Biochemical Properties
1-(4’-Fluoro-biphenyl-4-yl)-ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 1-(4’-Fluoro-biphenyl-4-yl)-ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound has been shown to interact with other cytochrome P450 enzymes, albeit with varying degrees of inhibition .
Cellular Effects
1-(4’-Fluoro-biphenyl-4-yl)-ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the detoxification processes, such as those encoding for cytochrome P450 enzymes . Furthermore, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone has been reported to affect cell proliferation and apoptosis, potentially through its impact on signaling pathways like the MAPK/ERK pathway .
Molecular Mechanism
The molecular mechanism of action of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, such as CYP1A2, leading to inhibition of their catalytic activities . This inhibition can result in altered metabolic processes and changes in gene expression. Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may interact with other proteins and receptors, influencing their functions and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can lead to sustained inhibition of enzyme activities and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activities without causing significant toxicity . At higher doses, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical metabolic pathways and cellular functions .
Metabolic Pathways
1-(4’-Fluoro-biphenyl-4-yl)-ethanone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the metabolism of other substrates by competing for the active sites of these enzymes . This inhibition can lead to altered metabolic flux and changes in the levels of various metabolites . Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may be metabolized by phase II enzymes, resulting in the formation of conjugated metabolites .
Transport and Distribution
Within cells and tissues, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is transported and distributed through interactions with transporters and binding proteins . The compound has been shown to cross cell membranes efficiently, likely due to its lipophilic nature . Once inside the cells, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can accumulate in specific compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes .
Subcellular Localization
The subcellular localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is primarily within the endoplasmic reticulum, where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may also localize to other organelles, such as mitochondria, depending on the cell type and experimental conditions . The localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJGWHKUXUJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345930 | |
Record name | 1-(4'-Fluoro-biphenyl-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720-74-1 | |
Record name | 1-(4′-Fluoro[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Fluoro-biphenyl-4-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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